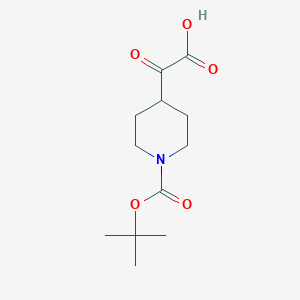

![molecular formula C12H19Cl2N3O B2415628 N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride CAS No. 1417635-85-8](/img/structure/B2415628.png)

N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride” is a chemical compound that has been studied for its potential anticonvulsant activity . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

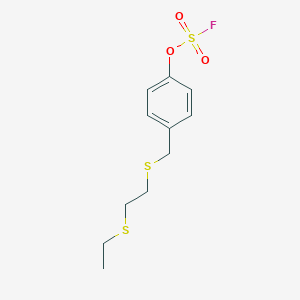

The synthesis of “N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride” and its derivatives has been described in the literature . The molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones . The synthesis process involves the use of different substituents at the imide nitrogen atom and at the 3-position of the heterocyclic ring .Molecular Structure Analysis

The molecular structure of “N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride” is defined by a nitrogen heterocyclic system, usually imide or lactam, and phenyl or alkyl groups attached to the heterocyclic system . The molecular formula is C12H17N3O.2HCl .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride” include a molecular weight of 292.21 . The compound is a powder at room temperature .Applications De Recherche Scientifique

Antibacterial Activity

The compound has been used in the synthesis of sulfonamides and its alkylated piperazine derivatives, which have been screened for antibacterial activity . Some of these compounds showed significant antibacterial activities .

Antifungal Activity

In addition to antibacterial properties, these synthesized compounds have also been screened for antifungal activity . This suggests potential applications in the development of new antifungal agents .

Anthelmintic Activity

The compound has been used in the development of potential anthelmintic agents. Anthelmintics are drugs that expel parasitic worms (helminths) from the body, by either stunning or killing them .

Fingerprint Analysis

Interestingly, one of the synthesized compounds exhibits good stickiness and finger rhythm without dense dust, making it useful for latent fingerprint analysis . The compound can be used to detect fingerprints on all types of flat surfaces .

Anti-Tubercular Agents

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are related to the compound , have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests potential applications in the development of new anti-tubercular drugs .

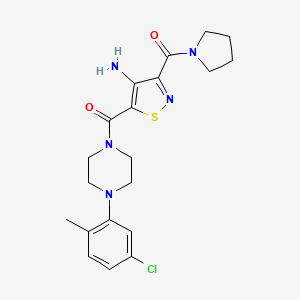

Anti-Cancer Activity

The compound has been used in the synthesis of phenoxy thiazoles, which have been screened for cytotoxic and anti-proliferative activity against multiple cancer cells . This suggests potential applications in the development of new anti-cancer drugs .

Orientations Futures

The future directions for the study of “N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride” could involve further exploration of its anticonvulsant activity and potential applications in the treatment of neurological disorders such as epilepsy . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

Mécanisme D'action

Target of Action

It’s worth noting that piperazine, a component of the compound, is known to be a gaba receptor agonist .

Mode of Action

This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Given that piperazine is a gaba receptor agonist , it can be inferred that the compound may influence GABAergic neurotransmission.

Result of Action

Some derivatives of n-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have been evaluated for their anticonvulsant activity in animal models of epilepsy . These molecules showed activity exclusively in the maximal electroshock (MES) seizures, especially for 3-(trifluoromethyl)anilide derivatives .

Propriétés

IUPAC Name |

N-(2-piperazin-1-ylphenyl)acetamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c1-10(16)14-11-4-2-3-5-12(11)15-8-6-13-7-9-15;;/h2-5,13H,6-9H2,1H3,(H,14,16);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWNTICAVITBAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1N2CCNCC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2415545.png)

![(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2415547.png)

![5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2415550.png)

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2415554.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2415560.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2415562.png)

![1-(4-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2415563.png)

![7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![N-[9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-ylidene]hydroxylamine](/img/structure/B2415565.png)